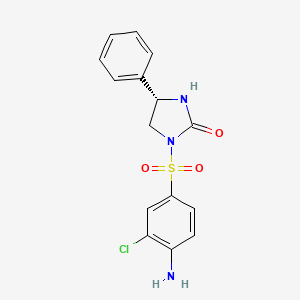
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone ring, a sulfonyl group, and both amino and chloro substituents on a benzene ring. Its distinct chemical properties make it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents such as sulfonyl chlorides.
Amino and Chloro Substituents Addition: The amino and chloro groups are added to the benzene ring through substitution reactions, often using reagents like aniline derivatives and chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Aniline derivatives, chlorinating agents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-1-(4-Amino-3-chlorobenzene-1-sulfonyl)-4-phenylimidazolidin-2-one: shares similarities with other sulfonyl-containing imidazolidinones and related compounds.
Sulfonyl Imidazolidinones: Compounds with similar structures but different substituents on the benzene ring or imidazolidinone ring.
Amino-Chloro Benzene Derivatives: Compounds with amino and chloro groups on a benzene ring but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
823786-86-3 |
|---|---|
Fórmula molecular |
C15H14ClN3O3S |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
(4S)-1-(4-amino-3-chlorophenyl)sulfonyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C15H14ClN3O3S/c16-12-8-11(6-7-13(12)17)23(21,22)19-9-14(18-15(19)20)10-4-2-1-3-5-10/h1-8,14H,9,17H2,(H,18,20)/t14-/m1/s1 |
Clave InChI |
GMGIFTUOYUNSAB-CQSZACIVSA-N |
SMILES isomérico |
C1[C@@H](NC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)N)Cl)C3=CC=CC=C3 |
SMILES canónico |
C1C(NC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)N)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
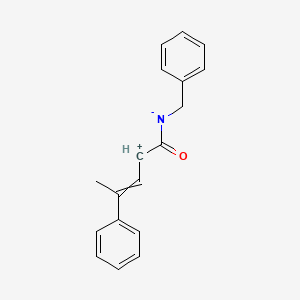
![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
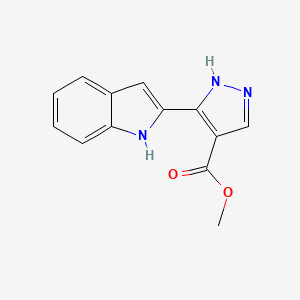

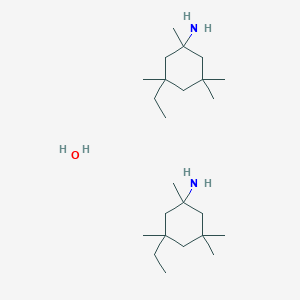
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
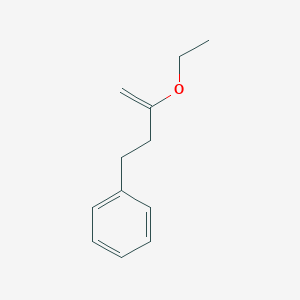
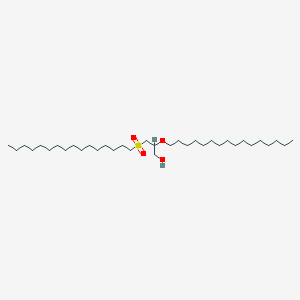
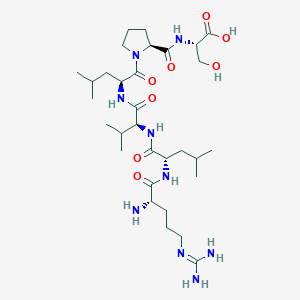
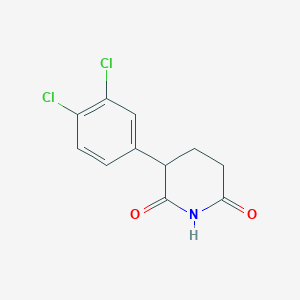
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
